2-Chloroethyl 1H-pyrrole-2-carboxylate
Description
2-Chloroethyl 1H-pyrrole-2-carboxylate is an organochlorine compound featuring a pyrrole ring substituted with a carboxylate ester group bearing a chloroethyl chain. This structure combines the aromaticity of pyrrole with the reactivity of a chlorinated ester, making it a candidate for applications in organic synthesis and pharmaceutical intermediates. Its molecular formula is C₇H₇ClNO₂, with a molecular weight of 172.59 g/mol (inferred from analogs in ).
Properties
CAS No. |
668987-24-4 |
|---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-chloroethyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c8-3-5-11-7(10)6-2-1-4-9-6/h1-2,4,9H,3,5H2 |
InChI Key |
UYXLRFKOGBDQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 1H-pyrrole-2-carboxylate typically involves the reaction of 1H-pyrrole-2-carboxylic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then chlorinated to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrrole derivatives with various functional groups.
Oxidation: Products include pyrrole-2,3-diones and other oxidized pyrrole derivatives.
Reduction: Products include the corresponding alcohols and partially reduced pyrrole derivatives.
Scientific Research Applications
2-Chloroethyl 1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is employed in the development of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The pyrrole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Pyrrole Carboxylates
Key Observations :
- Substituent Effects : The position and nature of substituents significantly influence reactivity and applications. For example, the chloroethyl group in the target compound enhances electrophilicity compared to methyl or unsubstituted esters, favoring alkylation reactions .
- Aromatic vs. Aliphatic Chlorine: Chlorine on the ethyl chain (as in the target compound) vs. the pyrrole ring (e.g., Ethyl 4-chloro-1H-pyrrole-2-carboxylate) alters electronic properties.
Physicochemical Properties
Table 2: Comparative Physical Properties
Insights :
- Volatility : The target compound’s chloroethyl group may reduce volatility compared to smaller esters (e.g., methyl). However, analogs like BCEE (a chloroether) show higher boiling points (178°C), suggesting similar trends for chloroethyl esters .
- Solubility : Polar substituents (e.g., methoxy in Ethyl 4-(2,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylate) improve solubility in polar solvents, whereas aliphatic chlorides favor organic phases .
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